molecular formula C19H17ClFN3OS B2806311 2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 899906-48-0

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide

Cat. No.: B2806311
CAS No.: 899906-48-0
M. Wt: 389.87
InChI Key: WOCWVRSNHVPEBQ-UHFFFAOYSA-N
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Description

2-((5-(4-chlorophenyl)-2,2-dimethyl-2H-imidazol-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H17ClFN3OS and its molecular weight is 389.87. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Anti-inflammatory Activity

A study by K. Sunder and Jayapal Maleraju (2013) synthesized derivatives of N-(3-chloro-4-fluorophenyl)-2-(5-((3-(4-hydroxy-2,2-dimethyl-2,3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamide and tested them for anti-inflammatory activity. Among the derivatives, certain compounds showed significant anti-inflammatory effects, highlighting the chemical's potential in developing anti-inflammatory agents Sunder & Maleraju, 2013.

Anticancer Activities

M. Duran and Ş. Demirayak (2012) synthesized 2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)-N-(thiazol-2-yl) acetamide derivatives and investigated their anticancer activities. The study found that certain compounds exhibited reasonable activity against a panel of 60 different human tumor cell lines, particularly against melanoma-type cell lines, demonstrating the compound's relevance in cancer research Duran & Demirayak, 2012.

Antitumor and Antibacterial Agents

L. Yurttaş, Funda Tay, and Ş. Demirayak (2015) focused on synthesizing N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with different heterocyclic rings to evaluate their antitumor activity. Several compounds showed considerable activity against some cancer cell lines, underlining the potential of these derivatives in antitumor applications Yurttaş, Tay, & Demirayak, 2015.

Antimicrobial Applications

K. Ramalingam, D. Ramesh, and B. Sreenivasulu (2019) synthesized derivatives of 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and 2-[substituted-(1H-benzo[d]imidazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, testing them as antibacterial agents. The compounds demonstrated significant activity, suggesting their use in combating bacterial infections Ramalingam, Ramesh, & Sreenivasulu, 2019.

Molecular Conformations and Hydrogen Bonding

Research by B. Narayana et al. (2016) examined the molecular conformations and hydrogen bonding in acetamide derivatives, including 2-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide. This study provided insights into the structural characteristics and potential biological activities of these compounds Narayana et al., 2016.

Properties

IUPAC Name

2-[5-(4-chlorophenyl)-2,2-dimethylimidazol-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c1-19(2)23-17(12-3-5-13(20)6-4-12)18(24-19)26-11-16(25)22-15-9-7-14(21)8-10-15/h3-10H,11H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCWVRSNHVPEBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=N1)SCC(=O)NC2=CC=C(C=C2)F)C3=CC=C(C=C3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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